molecular formula C15H14ClN3O3 B2595042 (E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2035022-57-0

(E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No. B2595042
CAS RN: 2035022-57-0
M. Wt: 319.75
InChI Key: SQBRXCNOSQVMHP-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical and clinical studies. It is a small molecule inhibitor that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for the production of energy in cancer cells. CPI-613 has been shown to induce apoptosis (programmed cell death) in cancer cells and has demonstrated antitumor activity in various cancer types.

Mechanism Of Action

(E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione targets the mitochondrial TCA cycle, which is essential for the production of energy in cancer cells. By inhibiting the TCA cycle, (E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione disrupts the energy production in cancer cells, leading to apoptosis. (E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione has also been shown to induce oxidative stress in cancer cells, which further contributes to apoptosis.
Biochemical and Physiological Effects:
(E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione has been shown to have several biochemical and physiological effects in cancer cells. It induces apoptosis by disrupting the mitochondrial TCA cycle and inducing oxidative stress. (E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione also inhibits the activity of several enzymes involved in the TCA cycle, such as pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. Additionally, (E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis.

Advantages And Limitations For Lab Experiments

One of the main advantages of (E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione is its ability to enhance the efficacy of other anticancer drugs. This makes it a promising candidate for combination therapy in cancer treatment. Additionally, (E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione has been shown to have low toxicity and is well-tolerated in clinical trials. However, one of the limitations of (E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione is its limited solubility in water, which can make it challenging to administer in clinical settings.

Future Directions

There are several future directions for research on (E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione. One potential direction is to explore its efficacy in combination with other anticancer drugs, such as chemotherapy and immunotherapy. Another direction is to investigate its potential as a treatment for other diseases, such as metabolic disorders and neurodegenerative diseases. Additionally, further studies are needed to understand the mechanisms of action of (E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione and its potential side effects in clinical settings.

Synthesis Methods

(E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione is synthesized using a multistep process that involves the reaction of several chemical compounds. The synthesis method involves the reaction of 2-chlorobenzaldehyde with glycine to form 2-chlorophenylglycine. The 2-chlorophenylglycine is then reacted with acryloyl chloride to form 3-(2-chlorophenyl)acryloylglycine. The 3-(2-chlorophenyl)acryloylglycine is then reacted with azetidine-3-one to form (E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione.

Scientific Research Applications

(E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione has been extensively studied in preclinical and clinical studies for its potential as an anticancer drug. It has been shown to have antitumor activity in various cancer types, including pancreatic, breast, lung, and ovarian cancers. (E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione has also been shown to enhance the efficacy of other anticancer drugs, such as gemcitabine and pemetrexed.

properties

IUPAC Name

3-[1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3/c16-12-4-2-1-3-10(12)5-6-13(20)18-8-11(9-18)19-14(21)7-17-15(19)22/h1-6,11H,7-9H2,(H,17,22)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBRXCNOSQVMHP-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CC=C2Cl)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CC=C2Cl)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.